

Module 1: Formulation & Solubility (The #1 Failure Point)

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Compound of Interest

Compound Name: P7C3-OMe

Cat. No.: B2505187

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User Complaint: "I made a stock in DMSO, but as soon as I added PBS/Saline for injection, the solution turned cloudy/milky."

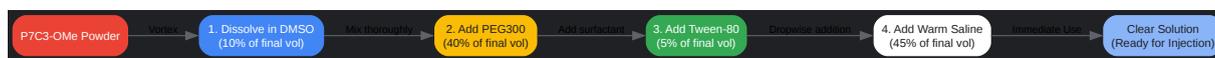
Diagnosis: **P7C3-OMe** is highly lipophilic. Direct addition of aqueous buffers to a DMSO stock causes immediate precipitation (crashing out). Injecting a suspension yields erratic pharmacokinetics and zero bioavailability.

The Fix: Step-Wise Co-Solvent Formulation You cannot skip the intermediate polarity step. You must use a "bridge" solvent (PEG) and a surfactant (Tween 80) before introducing water.

Standard Operating Procedure (SOP) for IP/Oral Dosing: Target Concentration: 3.85 mg/mL (Example)

- Step 1 (Solubilization): Dissolve **P7C3-OMe** powder in 100% DMSO. Vortex until clear.
- Step 2 (The Bridge): Add PEG300 (Polyethylene glycol 300) to the DMSO solution. Vortex thoroughly.
- Step 3 (The Surfactant): Add Tween-80. Vortex.
- Step 4 (The Aqueous Phase): Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

Critical Ratio: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [1].



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Figure 1: Step-wise formulation protocol to prevent precipitation. Note the order of addition is non-negotiable.

Module 2: Compound Selection & Dosing

User Complaint: "I am using **P7C3-OMe** at 10 mg/kg but seeing no effect, while papers using P7C3-A20 show robust protection."

Diagnosis: You may be conflating the potency of different analogs or using the wrong enantiomer.

Technical Insight:

- Stereochemistry Matters: **P7C3-OMe** is chiral.[1] The (R)-enantiomer is the active form.[1] If you purchased "**P7C3-OMe**" without verifying it is (R)-**P7C3-OMe**, you might be using a racemate (50% inactive) or the (S)-form (mostly inactive) [2].
- The "A20" Trap: P7C3-A20 (hexafluoro analog) has a longer half-life and higher potency than **P7C3-OMe**. You cannot swap them 1:1. **P7C3-OMe** often requires slightly higher or more frequent dosing to match A20 efficacy [3].

Analog Comparison Table

Feature	P7C3 (Parent)	P7C3-OMe	P7C3-A20
Key Modification	Unmodified aminopropyl carbazole	Methoxy group added	Hexafluoro substitution
Potency	Baseline	Moderate-High	Highest
Active Isomer	N/A	(R)-enantiomer	N/A (Achiral centers differ)
Solubility	Poor	Poor (Requires Co-solvents)	Improved
Typical Dose (Mouse)	10-20 mg/kg bid	10-20 mg/kg bid	5-10 mg/kg qd/bid
Blood Brain Barrier	Yes	Yes	Yes (Optimized)

Action Item: Verify your Certificate of Analysis (CoA). Ensure you possess (R)-**P7C3-OMe**.^[1] If using the racemate, double your dose, though this increases vehicle load and toxicity risk.

Module 3: Mechanism Validation (Is it working?)

User Complaint: "My cells are surviving, but how do I prove it's due to **P7C3-OMe** and not an artifact?"

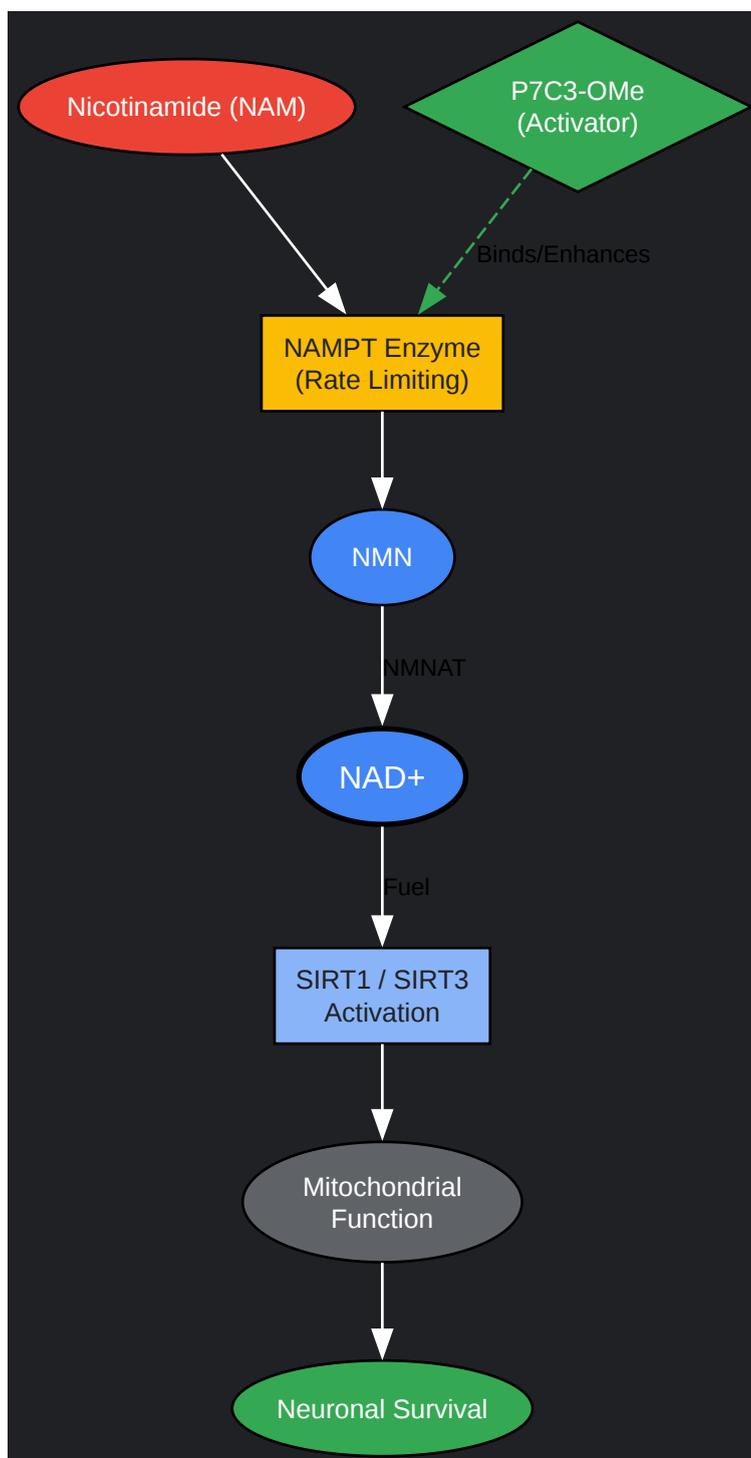
Diagnosis: Survival assays (MTT/CellTiter-Glo) are downstream endpoints. To validate the mechanism, you must measure the target engagement.

The Mechanism: **P7C3-OMe** is a NAMPT Activator.^[1] It binds to Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.^[2] ^[3] This increases intracellular NAD⁺, which fuels Sirtuins (SIRT1/SIRT3) and PARPs to repair DNA and maintain mitochondrial potential ^[4].

Validation Protocol: Intracellular NAD⁺ Rescue Assay

- Stress Induction: Treat cells (e.g., U2OS or primary neurons) with a toxin that depletes NAD⁺ (e.g., Doxorubicin or H₂O₂).

- Treatment: Co-treat with **P7C3-OMe** (0.1 - 1.0 μ M).
- Endpoint: Lyse cells at 6–12 hours (before cell death occurs) and measure total intracellular NAD⁺ (using an enzymatic cycling assay or LC-MS).
- Success Criteria: **P7C3-OMe** treated cells should show preserved NAD⁺ levels compared to toxin-only controls.



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Figure 2: Mechanism of Action. **P7C3-OMe** enhances NAMPT activity, restoring NAD⁺ flux to support mitochondrial health.

Module 4: Storage & Stability FAQs

Q: Can I freeze-thaw my DMSO stock? A: Avoid it. P7C3 compounds are stable, but repeated freeze-thaws introduce moisture into DMSO, which can cause micro-precipitation upon the next use. Aliquot your 100% DMSO stock into single-use vials stored at -20°C or -80°C.

Q: Is it light sensitive? A: Yes. Like many carbazoles, it should be protected from light. Wrap vials in foil.

Q: Can I keep the formulated saline solution overnight? A: No. The co-solvent mixture (DMSO/PEG/Saline) is a kinetic suspension, not a thermodynamic solution. It will eventually phase separate or precipitate. Always prepare fresh immediately before dosing.

References

- MedChemExpress Protocols.P7C3-A20 and **P7C3-OMe** Solubility & Formulation Guidelines.[Link](#)
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Sources

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- 2. [P7C3 - Amerigo Scientific \[amerigoscientific.com\]](#)

- [3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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